4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride
Description
4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The compound also features a propoxyphenoxy group, which contributes to its distinct chemical properties.
Properties
IUPAC Name |
4-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-2-10-21-16-3-5-17(6-4-16)22-15-14-20-13-9-18-7-11-19-12-8-18;/h3-6H,2,7-15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAMDYUPCEWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCOCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the propoxyphenoxy intermediate: This step involves the reaction of 4-propoxyphenol with an appropriate ethylene oxide derivative under basic conditions to form the propoxyphenoxy intermediate.
Introduction of the morpholine ring: The propoxyphenoxy intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Hydrochloride formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt of 4-{2-[2-(4-propoxyphenoxy)ethoxy]ethyl}morpholine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and morpholine moieties. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[2-[2-(4-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride can be compared with similar compounds such as:
4-{2-[2-(2-propoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
4-{2-[2-(4-butoxyphenoxy)ethoxy]ethyl}morpholine hydrochloride: This compound features a butoxy group instead of a propoxy group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
